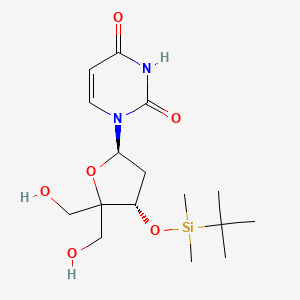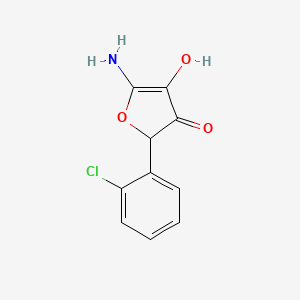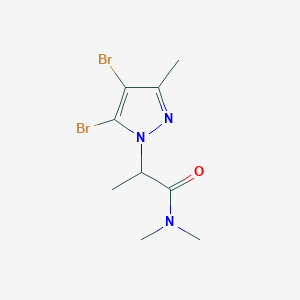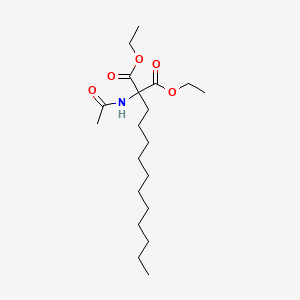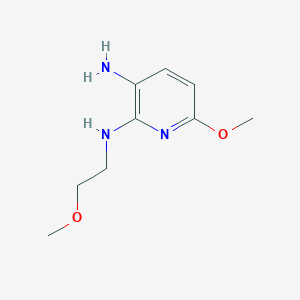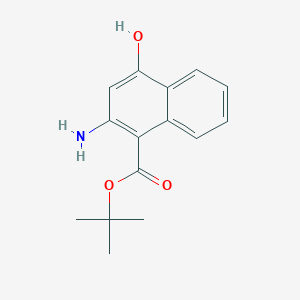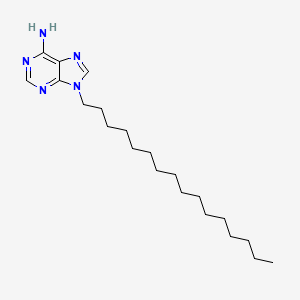
9-Hexadecyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecylpurin-6-amine typically involves the alkylation of adenine with a hexadecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the adenine, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 9-hexadecylpurin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 9-Hexadecylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced purine derivatives.
Substitution: The long hexadecyl chain allows for further functionalization through substitution reactions, where the hexadecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.
Scientific Research Applications
9-Hexadecylpurin-6-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: In the industrial sector, 9-hexadecylpurin-6-amine is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-hexadecylpurin-6-amine involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the purine moiety can interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
9-Hexadecyladenine: A closely related compound with similar structural features and chemical properties.
9-Hexadecylguanine: Another purine derivative with a hexadecyl chain, differing in the nitrogenous base.
9-Hexadecylhypoxanthine: A hypoxanthine derivative with a long hexadecyl chain.
Uniqueness: 9-Hexadecylpurin-6-amine stands out due to its specific combination of a purine base and a long alkyl chain, which imparts unique chemical and biological properties. Its ability to integrate into lipid membranes and interact with nucleic acids makes it a valuable compound for various research applications.
Properties
CAS No. |
68180-20-1 |
|---|---|
Molecular Formula |
C21H37N5 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
9-hexadecylpurin-6-amine |
InChI |
InChI=1S/C21H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3,(H2,22,23,24) |
InChI Key |
XRKDUNXFMAHKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
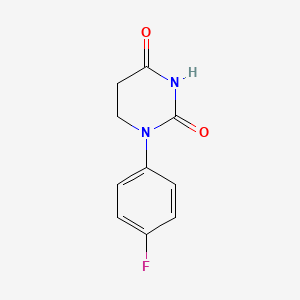
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
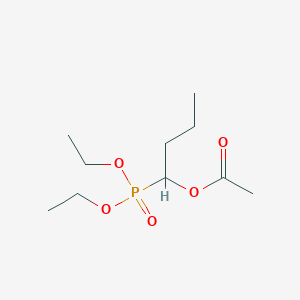
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
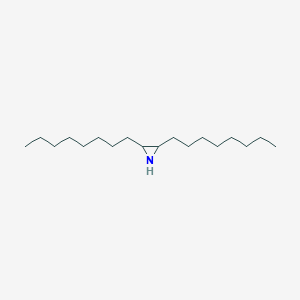

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
